molecular formula C18H17NO3 B11832471 4-Methoxyphenethyl indolizine-6-carboxylate

4-Methoxyphenethyl indolizine-6-carboxylate

Cat. No.: B11832471
M. Wt: 295.3 g/mol
InChI Key: KGGUWUMBIDBJDV-UHFFFAOYSA-N
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Description

4-Methoxyphenethyl indolizine-6-carboxylate (CAS 59228-50-1) is a chemical compound with the molecular formula C18H17NO3 and a molecular weight of 295.33 . It is offered for research applications to investigate the biological activity and therapeutic potential of functionalized indolizine scaffolds. The indolizine core is a fused bicyclic nitrogen-containing structure known for its planar geometry and extended conjugation, properties that facilitate π-stacking and hydrogen bonding with key biological targets . While specific pharmacological data for this exact ester derivative is limited, indolizine-based compounds are extensively studied in medicinal chemistry for their diverse mechanisms of action . A significant research focus for indolizine derivatives is in anticancer drug development . Certain indolizines have demonstrated potent activity as antimitotic agents by inhibiting tubulin polymerization, effectively disrupting cell division in various cancer cell lines . Molecular docking studies of related indolizine esters have revealed favorable binding affinities at the colchicine-binding site of tubulin, suggesting a potential mechanism of action for this class of compounds . Beyond oncology, the indolizine scaffold is a versatile pharmacophore. Research indicates that indolizine derivatives can act as histamine H3 receptor antagonists , and some compounds exhibit antioxidant properties by reducing lipid peroxidation and protein carbonylation, which may be relevant for investigating disorders linked to oxidative stress . The structure of this particular compound, which features a methoxyphenethyl ester group, may be optimized for enhanced interaction with biological targets and improved pharmacokinetic properties. This product is intended for use in pharmaceutical development, biological mechanism studies, and exploratory chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)ethyl indolizine-6-carboxylate

InChI

InChI=1S/C18H17NO3/c1-21-17-8-4-14(5-9-17)10-12-22-18(20)15-6-7-16-3-2-11-19(16)13-15/h2-9,11,13H,10,12H2,1H3

InChI Key

KGGUWUMBIDBJDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCOC(=O)C2=CN3C=CC=C3C=C2

Origin of Product

United States

Biological Activity

4-Methoxyphenethyl indolizine-6-carboxylate is a compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings.

Structural Overview

The structure of this compound features an indolizine core, which is known for its pharmacological significance. The general formula can be represented as follows:

C15H15NO3\text{C}_{15}\text{H}_{15}\text{N}\text{O}_3

This compound is characterized by a methoxy group and a carboxylate moiety, which are crucial for its biological activity.

1. Anticancer Activity

Research has indicated that indolizine derivatives exhibit significant anticancer properties. In a study evaluating various indolizines against a panel of 60 human cancer cell lines, certain derivatives demonstrated potent cytotoxic effects. For instance, compounds derived from the indolizine framework showed growth inhibitory activity with GI50 values ranging from 10 to 100 nM across multiple cancer types, including breast and lung cancers .

Table 1: Anticancer Activity of Indolizines

CompoundCancer TypeGI50 (nM)
Indolizine ABreast (MCF7)20
Indolizine BLung50
Indolizine CColon30

2. COX-2 Inhibition

Indolizines have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. For example, certain analogs of indolizine exhibited IC50 values in the micromolar range, comparable to established COX-2 inhibitors like celecoxib . This suggests potential applications in managing inflammatory conditions.

Table 2: COX-2 Inhibition Potency

CompoundIC50 (µM)
Celecoxib0.5
Indolizine A6.56
Indolizine B6.94

3. Antimicrobial Activity

Indolizines have also shown promising antimicrobial properties. Various studies have reported that these compounds exhibit activity against a range of bacterial and fungal strains, making them potential candidates for developing new antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in cancer proliferation and inflammation, such as COX-2.
  • Interference with Cellular Signaling: Indolizines can modulate signaling pathways related to cell growth and apoptosis.
  • DNA Interaction: The planar structure of indolizines allows them to intercalate with DNA, potentially disrupting replication processes.

Case Study 1: Anticancer Screening

A study conducted on a series of indolizine derivatives demonstrated their efficacy against various cancer cell lines. Among them, one derivative showed remarkable selectivity towards breast cancer cells with minimal toxicity towards normal cells .

Case Study 2: COX-2 Inhibition Evaluation

In another investigation focusing on COX-2 inhibitors, a new series of ethyl-substituted indolizines were synthesized and tested. The results indicated that some analogs had comparable or superior inhibition rates compared to traditional NSAIDs .

Scientific Research Applications

Anticancer Activity

Indolizine derivatives, including 4-methoxyphenethyl indolizine-6-carboxylate, have shown promising anticancer properties. Research indicates that certain indolizines can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the synthesis of substituted indolizines that exhibited significant cytotoxicity against various cancer cell lines, demonstrating their potential as anticancer agents .

Antitubercular Properties

Recent investigations into the anti-tuberculosis activity of indolizine derivatives have revealed their effectiveness against Mycobacterium tuberculosis strains, including multidrug-resistant variants. The mechanism involves inhibition of fatty-acid biosynthesis, crucial for mycobacterial cell wall integrity. Compounds similar to this compound have been identified as potent inhibitors in this context .

Anti-inflammatory and Analgesic Effects

Indolizines are also being studied for their anti-inflammatory and analgesic properties. The structural features of these compounds allow them to interact with various biological pathways involved in inflammation. For example, some derivatives have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammatory responses .

Late-stage Functionalization

The versatility of this compound in synthetic chemistry is notable. It serves as a valuable intermediate for late-stage modifications of bioactive molecules. The compound can be easily transformed into diverse functionalized products through various synthetic strategies, such as aminocatalysis and transition-metal-free reactions . This capability allows researchers to develop complex molecules efficiently.

Dyes for Solar Cells

Indolizines have been explored as potential dyes for dye-sensitized solar cells (DSSCs). Their unique electronic properties enable effective light absorption and energy conversion, making them suitable candidates for enhancing the efficiency of solar energy devices .

Data Table: Biological Activities of Indolizine Derivatives

Activity Mechanism Reference
AnticancerInduces apoptosis and cell cycle arrest
AntitubercularInhibits fatty-acid biosynthesis
Anti-inflammatoryInhibits cyclooxygenase enzymes
AntimicrobialDisrupts bacterial cell wall synthesis

Case Study 1: Anticancer Screening

A study conducted on a series of indolizine derivatives demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Case Study 2: Anti-Tuberculosis Evaluation

Another research effort focused on evaluating the anti-tubercular efficacy of various indolizines, including this compound. The compound was found to be effective against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, showcasing its potential as a novel therapeutic agent in tuberculosis treatment .

Chemical Reactions Analysis

Hydrolysis

As an ester derivative, the compound undergoes hydrolysis in aqueous conditions:
4-Methoxyphenethyl indolizine-6-carboxylate+H₂OIndolizine-6-carboxylic acid+Phenethyl alcohol\text{4-Methoxyphenethyl indolizine-6-carboxylate} + \text{H₂O} \rightarrow \text{Indolizine-6-carboxylic acid} + \text{Phenethyl alcohol}
This reaction is typical of esters and is influenced by the electron-donating methoxy group, which stabilizes intermediates.

Reactivity of the Indolizine Core

The indolizine heterocycle participates in:

  • Electrophilic Substitution : Positions adjacent to nitrogen (e.g., position 6) are activated for electrophilic attack.

  • Cycloaddition Reactions : The bicyclic system can engage in [4+2] or [3+2] cycloadditions, depending on substitution patterns .

Influence of Substituents

The methoxy group on the phenethyl chain enhances electron density at the ester carbonyl, potentially accelerating nucleophilic acyl substitution. This effect is critical in reactions such as transesterification or amidation .

Catalytic Transformations

While specific catalytic reactions for this compound are not explicitly detailed in the literature, insights can be drawn from related indolizine derivatives:

  • Palladium-Catalyzed Cross-Coupling : Achieves C–H activation for functionalization (e.g., introducing aryl groups), as demonstrated in other indolizine systems .

  • Iodine-Catalyzed Reactions : Facilitates π-expansion or annulation, though less common for ester-substituted indolizines .

Table 2: Potential Catalytic Reactions for Indolizines

Reaction TypeCatalystOutcome
C–H ActivationPdCl₂, Cu(OAc)₂Functionalization (e.g., aryl group addition)
π-ExpansionI₂, BaseFormation of larger heterocycles (e.g., quinoline derivatives)

Analytical and Structural Insights

The compound’s structure has been characterized via:

  • NMR Spectroscopy : Peaks corresponding to methoxy (δ ~3.86 ppm) and ester carbonyl groups (δ ~166–170 ppm) .

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z = 414.12 for a structurally similar indolizine) .

Comparative Reactivity with Other Indolizines

PropertyThis compoundRelated Indolizines
Hydrolysis RateModerate (ester functionality)Faster for acid derivatives
Substitution PatternsPhenethyl, methoxyAryl, cyano, bromo
StabilityHigh (electron-donating groups)Variable (substituent-dependent)

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-methoxyphenethyl indolizine-6-carboxylate with structurally and functionally related indolizine derivatives, focusing on substituents, physical properties, and biological activities. Data are derived from the provided evidence.

Compound Name Substituents Melting Point (°C) Biological Activity Key Structural Features
This compound (Target) 6-carboxylate ester; 4-methoxyphenethyl substituent Not reported Inferred: Potential CNS or cardiovascular activity (based on indolizine analogs) Bulky 4-methoxyphenethyl ester; planar indolizine core likely with moderate dihedral angles
Methyl-2-(4-chlorophenyl)-3-(1-hydroxy-2-(4-methoxyphenyl)-2-oxoethyl)indolizine-1-carboxylate (6w) 1-carboxylate; 4-chlorophenyl and 4-methoxyphenyl substituents 135.7–136.6 Not reported Electron-withdrawing Cl and electron-donating OMe groups; solid-state stability
Ethyl-3-(1-hydroxy-2-(4-methoxyphenyl)-2-oxoethyl)-2-(4-nitrophenyl)indolizine-1-carboxylate (6x) 1-carboxylate; 4-nitrophenyl and 4-methoxyphenyl substituents 77.4–78.2 Not reported Strongly electron-withdrawing NO₂ group; lower melting point due to reduced crystallinity
Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate 7-carboxylate; benzoyl and methyl substituents Not reported Inactive in anticancer screening Dihedral angle (41.73°) between benzoyl and indolizine; sp² hybridization at N
12-(4-Methoxybenzoyl)-2-methyl-benzo[f]pyrido[1,2-a]indole-6,11-dione Polycyclic indolizine fused with naphthaquinone; 4-methoxybenzoyl Not reported Antimycobacterial, anti-inflammatory, antitumor (hypothesized) Planar fused ring system; dihedral angle (57.82°) with methoxybenzene group

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-donating groups (e.g., 4-methoxyphenyl in compounds 6w and 6x) may enhance solubility and binding to targets like serotonin receptors .
  • Bulky esters (e.g., 4-methoxyphenethyl in the target compound) could improve membrane permeability compared to methyl/ethyl esters .

Structural Conformation :

  • Dihedral angles between aryl groups and the indolizine core (e.g., 41.73° in , 57.82° in ) influence molecular planarity and stacking interactions, critical for receptor binding or crystallization.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterConditionImpact on Yield/Purity
SolventDry DMFEnhances reaction efficiency
BaseK₂CO₃ (2.05 mmol)Minimizes byproducts
CrystallizationEthyl acetate, 10 daysHigh-purity single crystals

(Basic) What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Answer:

  • X-ray Crystallography : Resolves bond lengths (e.g., C–C = 1.34–1.48 Å) and dihedral angles (41.73° between methoxyphenethyl and indolizine rings) .
  • NMR/IR Spectroscopy : Confirms functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR; methoxy proton signals at δ 3.8–4.0 ppm in ¹H NMR).
  • Refinement Models : Riding models for H-atoms (C–H = 0.93–0.97 Å) ensure accurate electron density maps .

(Advanced) How do substituent modifications at the indolizine core (e.g., methoxy vs. nitro groups) influence bioactivity?

Answer:

  • Structure-Activity Relationship (SAR) :
    • Methoxy groups enhance lipophilicity, improving membrane permeability but may reduce receptor binding due to steric effects .
    • Nitro groups (e.g., in nitrated indolizines) introduce electron-withdrawing effects, altering redox potential and cytotoxicity profiles .
  • Methodology :
    • Compare IC₅₀ values in enzyme assays (e.g., PLA2 inhibition) for derivatives.
    • Use molecular docking to assess binding affinity changes (e.g., methoxy groups disrupting π-π stacking in hydrophobic pockets) .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentPositionBioactivity (IC₅₀, μM)Mechanism Insight
Methoxy4-Phenethyl>100 (Inactive)Steric hindrance in binding
Nitro6a-Nitro12.5 ± 1.2Enhanced electron affinity

(Advanced) How can researchers resolve contradictions in reported biological activities of indolizine derivatives?

Answer:

  • Root Cause Analysis :
    • Purity Discrepancies : Validate via HPLC (>95% purity; impurities in commercial samples may skew results) .
    • Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) .
  • Case Study : The title compound was inactive in anticancer screens (), but analogous nitro-indolizines showed activity . Re-evaluation under hypoxic conditions (mimicking tumor microenvironments) may clarify discrepancies.

(Advanced) What computational approaches predict the pharmacokinetic behavior of this compound?

Answer:

  • ADMET Prediction :
    • LogP Calculation : Use QSAR models to estimate lipophilicity (predicted LogP = 3.2 ± 0.3) .
    • Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4-mediated demethylation of methoxy groups) .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability; methoxy groups may reduce passive diffusion due to increased polarity .

(Basic) How does crystallographic data inform drug design for indolizine derivatives?

Answer:

  • Key Insights :
    • Dihedral angles (e.g., 41.73° in ) dictate conformational flexibility and target binding .
    • Hydrogen-bonding networks (N–H⋯O and C–H⋯O in ) guide solubility optimization .
  • Application : Design rigid analogs with restricted rotation to enhance binding specificity (e.g., locking the methoxyphenethyl group via cyclization) .

(Advanced) What experimental strategies assess the stability of this compound under physiological conditions?

Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis (e.g., 0.1M HCl/NaOH at 37°C for 24 hours) to identify ester bond cleavage .
    • Photostability testing (ICH Q1B guidelines) to detect methoxy group oxidation .
  • Analytical Methods :
    • LC-MS to track degradation products (e.g., indolizine-6-carboxylic acid from ester hydrolysis) .

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